2-(1-methyl-1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide
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Description
The compound is a complex organic molecule that contains an indole and a pyridine ring, which are common structures in many biologically active molecules . The indole ring is a bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The pyridine ring is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and pyridine rings, as well as the acetamide group . The presence of nitrogen in the rings and the acetamide group would likely result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and pyridine rings, as well as the acetamide group . The nitrogen atoms in these groups could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the indole and pyridine rings could contribute to its aromaticity and stability, while the acetamide group could affect its polarity and solubility .Future Directions
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-24-15-17(18-6-2-3-7-19(18)24)13-20(26)23-14-16-5-4-8-22-21(16)25-9-11-27-12-10-25/h2-8,15H,9-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUYGZNEPMFJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=C(N=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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